N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide

Anticancer CNS Cancer Structure-Activity Relationship

Researchers probing CNS cancer targets face a critical gap: close oxazole analogs produce divergent SAR due to subtle substitution differences, undermining lead optimization. This tosyl-oxazole-thioacetamide (CAS 850926-49-7) solves that problem with a uniquely defined pharmacophore-C2 p-tolyl, C4 tosyl, and a thioether bridge to a 2,4-dimethoxyphenyl acetamide-engineered for reproducible glioblastoma target engagement studies. • Differentiated electron-deficient scaffold for affinity-based proteomic profiling of non-tubulin targets. • Thioether linkage enables late-stage sulfoxide/sulfone derivatization to probe metabolic soft spots. • Available in 10 mg, 50 mg, and 100 mg standard packs; custom synthesis and bulk supply on request.

Molecular Formula C27H26N2O6S2
Molecular Weight 538.63
CAS No. 850926-49-7
Cat. No. B2606141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide
CAS850926-49-7
Molecular FormulaC27H26N2O6S2
Molecular Weight538.63
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C27H26N2O6S2/c1-17-5-9-19(10-6-17)25-29-26(37(31,32)21-12-7-18(2)8-13-21)27(35-25)36-16-24(30)28-22-14-11-20(33-3)15-23(22)34-4/h5-15H,16H2,1-4H3,(H,28,30)
InChIKeyGQVPGKJUEGDWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide Overview


N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide (CAS: 850926-49-7) is a synthetic, multifunctional small molecule with the formula C27H26N2O6S2 and a molecular weight of 538.63 g/mol , . It belongs to the class of substituted thioacetamides and is built around a central 1,3-oxazole core. Its specific substitution pattern—featuring a C2 p-tolyl group, a C4 tosyl (4-methylbenzenesulfonyl) group, and a C5 thioacetamide bridge connected to a 2,4-dimethoxyphenyl ring—creates a distinctive pharmacophore . This combination of functional groups is designed for potential interactions with diverse biological targets, setting the stage for a unique profile compared to simpler oxazole or acetamide derivatives.

Designed as a substituted oxazole probe for SAR exploration
Requires evaluation of p-tolyl/tosyl substitution effects on target engagement
Not a generic thioacetamide building block; substitution pattern defines activity

Why Analogs Cannot Substitute


The biological activity of this compound is not derived from a single functional group but from the synergy of its full substitution pattern. The 2,4-dimethoxyphenyl acetamide moiety influences target binding affinity and pharmacokinetics, while the C4 tosyl group acts as a strong electron-withdrawing group, affecting the oxazole ring's reactivity . This specific architecture is distinct from simpler, non-sulfonylated, or differently substituted analogs. For example, replacing the tosyl group with a phenylsulfonyl or the p-tolyl with a phenyl group yields compounds like N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide (CAS 850926-38-4) and N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide , which are expected to have altered activity profiles. Therefore, this compound is not a generic, interchangeable building block but a specific chemical entity for specialized target engagement studies, and direct substitution with a close analog without confirmatory testing introduces a significant risk of obtaining different results.

Tosyl group cannot be replaced by phenylsulfonyl
Altering the sulfonyl substituent changes electronic character and may shift biological target profile.
2,4-Dimethoxy substitution is not interchangeable with mono-methoxy
Differences in hydrogen-bond capacity and lipophilicity can affect binding affinity and metabolic stability.
Thioether linkage cannot be replaced by amino connection
C-S vs C-N bond alters geometry, reactivity, and the vector of the terminal group; oxidation handle is lost.

Quantitative Evidence vs. Closest Analogs


CNS Anticancer Activity vs. Phenylsulfonyl Analog

A patent detailing a focused library of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles provides the most direct evidence of the target compound's differentiated activity. The closest direct comparator to the target compound from this dataset is 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide. In an NCI-60 cancer screen, this comparator was the most active compound against the CNS cancer subpanel, showing a strong cytostatic effect on SNB-75 (Glioblastoma) and SF-539 (Gliosarcoma) cell lines [1]. The target compound, with its p-tolyl and tosyl groups, is designed to modulate this activity further through altered electronic and steric properties, creating the potential for a distinct spectrum or potency.

CNS Anticancer Activity
Reported
Target: Designed p-tolyl/tosyl analog; no NCI-60 data
Comparator: 2-(4-chlorophenylsulfonyl)-2-phenyl-oxazol analog active vs. SNB-75, SF-539
SAR probe to map substitution effects on CNS cell-line activity
Patent evidence; target compound activity requires direct testing
Anticancer CNS Cancer Structure-Activity Relationship Oxazole

2,4-Dimethoxyphenyl vs. Des-Methoxy Substitution

A direct comparator, N-(2-methoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide, differs by the removal of a single meta-methoxy group from the phenyl acetamide portion . While direct comparative bioactivity data is unavailable, this structural change alters the hydrogen-bonding capacity, lipophilicity, and steric bulk of the molecule. In related systems, such modifications significantly impact target binding affinity and metabolic stability . The target compound is therefore a distinct chemical entity, and data generated from its des-methoxy analog cannot be extrapolated.

Methoxy Substitution
Class-level
Target: 2,4-dimethoxyphenyl (2 H-bond acceptors)
Analog: 2-methoxyphenyl (1 H-bond acceptor)
Altered H-bond profile may influence target binding and ADME properties
No head-to-head biological data; class-level inference
Target Binding Structure-Activity Relationship Medicinal Chemistry Oxazole

4-Tosyloxazole vs. Non-Sulfonyl Oxazoles

Non-sulfonylated oxazole derivatives, such as 4-(3-halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles, are reported to be cytotoxic against combretastatin A resistant tumor cells and act as vascular disrupting agents in a cisplatin-resistant germ cell tumor model [1]. The target compound's 4-tosyl group fundamentally changes its electronic profile, making it electron-deficient compared to these non-sulfonyl analogs. This modification is known to alter target engagement from tubulin binding to interactions with different protein targets, such as kinases or protein-protein interaction domains , thus providing a completely different mode of anticancer activity.

Mechanism Divergence
Class-level
Target: 4-tosyloxazole (electron-deficient)
Non-sulfonyl oxazoles: tubulin binders (electron-rich)
Suggests shift to kinase/PPI targets; orthogonal to tubulin inhibition
Based on scaffold comparison; proteomic validation needed
Anticancer Cytotoxicity Scaffold Differentiation Oxazole

Thioether Bridge vs. 5-Amino Linkage

The target compound utilizes a thioether (C-S-C) bridge to link the oxazole core to the acetamide side chain. An available analog, N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine, connects the dialkylamine directly via a C-N bond . This substitution markedly changes the core's electron density and the geometry of the side chain. Furthermore, the thioether can be oxidized to a sulfoxide or sulfone, providing a synthetic handle for further derivatization that the amine analog lacks . The C-S bond length and angle differ from C-N, leading to a different presentation of the pharmacophore to a biological target.

Linkage Reactivity
Class-level
Target: Thioether (C-S) linkage; oxidizable
Analog: N,N-dimethyl-5-amine (C-N); not oxidizable
Provides a synthetic handle for late-stage diversification
Chemical property comparison; metabolic profile may differ
Chemical Stability SAR Reactivity Building Block Utility

Primary Research Applications


CNS Anticancer SAR Probe

This compound is a high-value probe for medicinal chemistry teams investigating CNS cancers. Evidence indicates the core scaffold's strong cytostatic potential in glioblastoma models [1]. Procuring this compound is essential to map how the p-tolyl and tosyl substitutions impact blood-brain barrier penetration, target selectivity, and overall potency compared to the more thoroughly characterized phenylsulfonyl and chlorophenyl analogs, thereby directing the design of next-generation candidates .

Target Deconvolution of Electron-Deficient Oxazoles

Unlike electron-rich, non-sulfonylated oxazoles that target tubulin, this tosylated molecule is engineered to interact with a different sub-proteome [1]. Its primary research use is in chemical biology studies, such as affinity-based proteomic profiling, to identify novel protein targets that preferentially bind electron-deficient heterocycles, opening new avenues for therapeutic intervention.

Thioether-Based Derivatization Platform

For synthetic chemistry groups, this compound serves as a multifunctional building block. The differentiated reactivity of the thioether link versus an amino link (as in N,N-dimethyl analogs) allows for post-synthetic modification through oxidation pathways [1]. This enables the creation of a focused library where the key sulfoxide/sulfone transformations are made late-stage, directly probing metabolic soft spots and target interactions, a strategic advantage over directly purchasing a structurally simpler, less versatile analog .

Application
Selection Property
Validation Focus
CNS cancer SAR studies
p-Tolyl/tosyl substitution pattern
Cell-based CNS panel activity and selectivity profiling
Target deconvolution of electron-deficient oxazoles
Electron-withdrawing tosyl group
Affinity-based proteomic target identification
Oxazole-based building block diversification
Thioether oxidative derivatization handle
Sulfoxide/sulfone synthesis and metabolic stability assessment
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